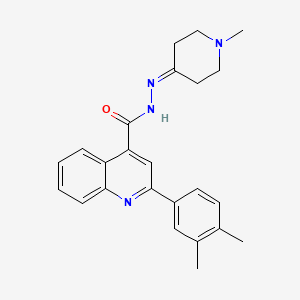![molecular formula C16H24ClN3OS B4852844 2-[(4-chlorophenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide](/img/structure/B4852844.png)
2-[(4-chlorophenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide
Overview
Description
2-[(4-chlorophenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide, also known as ML352, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thioacetamide derivatives and has shown promising results in various scientific research studies.
Scientific Research Applications
2-[(4-chlorophenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 2-[(4-chlorophenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide has also been found to be effective against antibiotic-resistant bacteria, such as MRSA and VRE. Additionally, 2-[(4-chlorophenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide has shown potential as a neuroprotective agent, with studies demonstrating its ability to protect against neuronal damage in Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in cell growth and survival. 2-[(4-chlorophenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of redox signaling pathways. Additionally, 2-[(4-chlorophenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide has been found to inhibit the activity of heat shock protein 90 (HSP90), which is a molecular chaperone involved in the folding and stabilization of numerous proteins.
Biochemical and Physiological Effects
2-[(4-chlorophenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit bacterial growth, and protect against neuronal damage. Additionally, 2-[(4-chlorophenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide has been shown to modulate the immune system, with studies demonstrating its ability to activate immune cells and enhance immune responses.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(4-chlorophenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide in lab experiments is its broad range of potential therapeutic applications. 2-[(4-chlorophenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide has been shown to be effective against various types of cancer, antibiotic-resistant bacteria, and neurodegenerative diseases. Additionally, 2-[(4-chlorophenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide has been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
One of the limitations of using 2-[(4-chlorophenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide in lab experiments is its relatively high cost compared to other compounds. Additionally, the mechanism of action of 2-[(4-chlorophenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide is not fully understood, which can make it difficult to optimize its therapeutic applications.
Future Directions
There are numerous future directions for the study of 2-[(4-chlorophenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide. One potential area of research is the optimization of its therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(4-chlorophenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide and its potential interactions with other drugs. Finally, the development of more cost-effective synthesis methods for 2-[(4-chlorophenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide could make it a more accessible compound for scientific research.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3OS/c1-19-9-11-20(12-10-19)8-2-7-18-16(21)13-22-15-5-3-14(17)4-6-15/h3-6H,2,7-13H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROURGIPSURSMLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC(=O)CSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(cyanomethyl)phenyl]-1-(4-methylphenyl)methanesulfonamide](/img/structure/B4852776.png)


![1-(3,5-dimethylphenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4852788.png)



![3-[(pyridin-3-ylamino)sulfonyl]benzoic acid](/img/structure/B4852820.png)
![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide](/img/structure/B4852824.png)
![N-cycloheptyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4852831.png)
![3-(5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B4852837.png)
![N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4852850.png)
![methyl 2-[({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)amino]benzoate](/img/structure/B4852861.png)
![1-[(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-3-methylpiperidine](/img/structure/B4852864.png)